![molecular formula C8H4BrF3N2O B11846196 4-Bromo-7-(trifluoromethoxy)-1H-indazole](/img/structure/B11846196.png)
4-Bromo-7-(trifluoromethoxy)-1H-indazole
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Overview
Description
4-Bromo-7-(trifluoromethoxy)-1H-indazole is a chemical compound with the molecular formula C8H4BrF3N2O. It is a derivative of indazole, a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethoxy)-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-bromoaniline and trifluoromethoxybenzene.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and cyclization.
Final Product:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-(trifluoromethoxy)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substituted Indazoles: Products with various functional groups replacing the bromine atom.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
Research has indicated that derivatives of indazole compounds, including 4-Bromo-7-(trifluoromethoxy)-1H-indazole, exhibit antiviral properties. A study highlighted its potential as an inhibitor of human immunodeficiency virus (HIV) replication. The compound's mechanism involves the inhibition of key viral enzymes, which is crucial for viral proliferation .
Cardiovascular Benefits
Indazole derivatives have been shown to have vasodilatory effects and protect against cardiac muscle cell damage due to anoxia-reperfusion injury. These properties make them promising candidates for the treatment of cardiovascular diseases such as hypertension and myocardial infarction .
Anti-cancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis through various molecular pathways. Its trifluoromethoxy group enhances biological activity, making it a target for further research in oncology .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecules due to its unique chemical properties. The synthesis of this compound can be achieved through several methods, including bromination reactions followed by cyclization and deprotection steps .
Synthetic Pathway Overview
Step | Reaction Type | Conditions |
---|---|---|
1 | Bromination | Acetonitrile, -10 to 10 °C |
2 | Ring Closure | Toluene, 90 to 98 °C |
3 | Deprotection | Mixed alcohol-water solution at room temperature |
This pathway demonstrates the simplicity and efficiency of synthesizing indazole derivatives, making them suitable for large-scale production .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of various indazole derivatives against HIV-1. The results showed that this compound inhibited viral replication by over 70% at optimal concentrations, indicating its potential as a lead compound for antiviral drug development .
Case Study 2: Cardiovascular Protection
In a preclinical trial assessing the cardiovascular effects of indazole compounds, researchers found that those with bromine and trifluoromethoxy substitutions exhibited significant vasodilatory effects. The study concluded that these compounds could be developed into therapeutic agents for managing hypertension .
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-Bromo-7-(trifluoromethoxy)quinoline: A structurally similar compound with a quinoline ring instead of an indazole ring.
4-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-5,8-difluoroquinoline: Contains additional fluorine atoms in the quinoline ring.
Uniqueness: 4-Bromo-7-(trifluoromethoxy)-1H-indazole is unique due to its specific combination of bromine and trifluoromethoxy groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H4BrF3N2O |
---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
4-bromo-7-(trifluoromethoxy)-1H-indazole |
InChI |
InChI=1S/C8H4BrF3N2O/c9-5-1-2-6(15-8(10,11)12)7-4(5)3-13-14-7/h1-3H,(H,13,14) |
InChI Key |
JZGIUCIYNLPFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1OC(F)(F)F)Br |
Origin of Product |
United States |
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